molecular formula C19H22N2O6 B11675413 Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11675413
M. Wt: 374.4 g/mol
InChI Key: WKBPEDQFGAOFIG-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness: 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a nitrophenyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-10-7-8-13(9-14(10)21(24)25)17-15(18(22)26-5)11(2)20(4)12(3)16(17)19(23)27-6/h7-9,17H,1-6H3

InChI Key

WKBPEDQFGAOFIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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